molecular formula C7H9Br2N B1290233 3-(2-Bromoethyl)pyridine hydrobromide CAS No. 41039-91-2

3-(2-Bromoethyl)pyridine hydrobromide

Cat. No. B1290233
CAS RN: 41039-91-2
M. Wt: 266.96 g/mol
InChI Key: ITVQNNGZGWJKGD-UHFFFAOYSA-N
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Description

“3-(2-Bromoethyl)pyridine hydrobromide” is a chemical compound with the empirical formula C7H9Br2N . It is primarily used as a reagent in organic synthesis, especially in the preparation of pyridine derivatives.


Molecular Structure Analysis

The molecular weight of “3-(2-Bromoethyl)pyridine hydrobromide” is 266.96 . The SMILES string representation of the molecule is BrCCC1=CC=CN=C1.Br .

Scientific Research Applications

Organic Synthesis

3-(2-Bromoethyl)pyridine hydrobromide: is a valuable intermediate in organic synthesis. It’s used for constructing complex molecules due to its reactivity, particularly in palladium-catalyzed coupling reactions . This compound can facilitate the formation of carbon-nitrogen bonds, which are foundational in creating a wide array of organic structures.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop pharmaceuticals. Its structure is pivotal in the synthesis of compounds that exhibit biological activity. For instance, it can be used to create derivatives that act as precursors for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Material Science

3-(2-Bromoethyl)pyridine hydrobromide: can be employed in the synthesis of functional materials. For example, it can be used to modify the surface properties of polymers or to create new polymer structures with specific characteristics like increased thermal stability or electrical conductivity .

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well. It can be used to synthesize agrochemicals such as pesticides and herbicides. The bromine moiety in the compound is particularly useful for creating compounds that can control a wide range of pests .

Analytical Chemistry

In analytical chemistry, 3-(2-Bromoethyl)pyridine hydrobromide can be used as a reagent for the detection and quantification of other substances. It can participate in chemical reactions that result in a measurable change, which is useful for assays and diagnostic tests .

Chemical Education

This compound is also significant in chemical education, where it can be used in laboratory experiments to teach students about bromination reactions and heterocyclic chemistry. It serves as a practical example to demonstrate the principles of organic synthesis and reaction mechanisms .

Catalysis

3-(2-Bromoethyl)pyridine hydrobromide: can act as a ligand in catalysis, particularly in transition metal-catalyzed reactions. It can influence the reactivity and selectivity of the catalyst, which is crucial for industrial processes that require precise control over the reaction conditions .

Environmental Science

Lastly, in environmental science, this compound can be used to study the degradation of organic pollutants. Its brominated structure makes it a suitable model compound for understanding how halogenated organic compounds break down in the environment .

Safety and Hazards

“3-(2-Bromoethyl)pyridine hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

3-(2-bromoethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQNNGZGWJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603518
Record name 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)pyridine hydrobromide

CAS RN

41039-91-2
Record name 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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